molecular formula C11H20O3 B2805872 Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate CAS No. 1461705-12-3

Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate

Cat. No.: B2805872
CAS No.: 1461705-12-3
M. Wt: 200.278
InChI Key: YILSUMKNIUBHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate is an organic compound with the molecular formula C11H20O3 It is a derivative of oxane, featuring a methyl ester functional group

Scientific Research Applications

Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate can be synthesized through several methods. One common approach involves the esterification of 2-[2-(propan-2-yl)oxan-4-yl]acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[2-(propan-2-yl)oxan-4-yl]acetic acid.

    Reduction: Formation of 2-[2-(propan-2-yl)oxan-4-yl]ethanol.

    Substitution: Formation of various substituted oxane derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(methyl)oxan-4-yl]acetate
  • Ethyl 2-[2-(propan-2-yl)oxan-4-yl]acetate
  • Methyl 2-[2-(propan-2-yl)oxan-4-yl]propanoate

Uniqueness

Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate is unique due to its specific structural features, such as the presence of the isopropyl group and the oxane ring. These characteristics confer distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

methyl 2-(2-propan-2-yloxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-8(2)10-6-9(4-5-14-10)7-11(12)13-3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILSUMKNIUBHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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